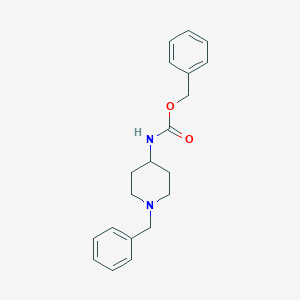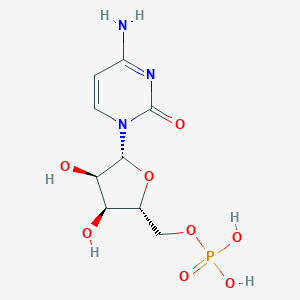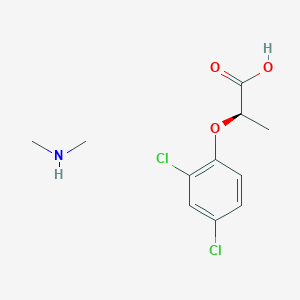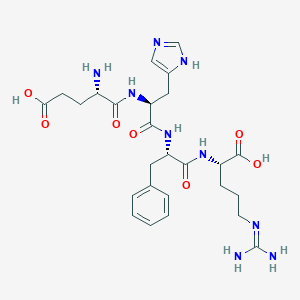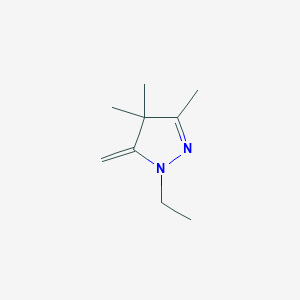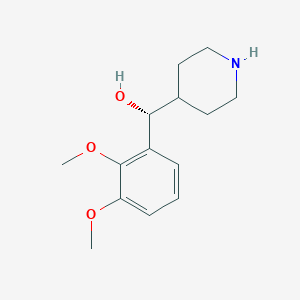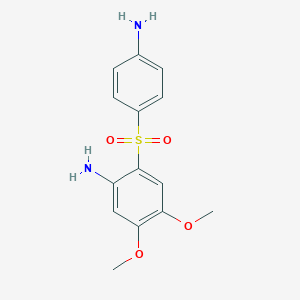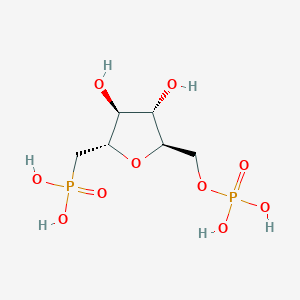![molecular formula C8H7N3 B028643 5-Methylpyrido[2,3-d]pyridazine CAS No. 19818-96-3](/img/structure/B28643.png)
5-Methylpyrido[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylpyrido[2,3-d]pyridazine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a fused pyridazine ring system that contains a methyl group at the 5th position. This compound has shown promising results in various scientific research fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Methylpyrido[2,3-d]pyridazine is not fully understood. However, studies have shown that it can act as an inhibitor of various enzymes, including tyrosine kinases and phosphodiesterases. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Effets Biochimiques Et Physiologiques
5-Methylpyrido[2,3-d]pyridazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have antibacterial and antifungal properties. Moreover, this compound has been shown to have anti-inflammatory effects and can act as a vasodilator.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-Methylpyrido[2,3-d]pyridazine is its unique properties, which make it a promising candidate for various scientific research fields. However, one of the limitations of this compound is its high cost of synthesis, which can limit its use in large-scale experiments.
Orientations Futures
There are various future directions for the study of 5-Methylpyrido[2,3-d]pyridazine. One of the most promising areas of research is the development of this compound as a drug candidate for the treatment of various diseases. Moreover, the study of the mechanism of action of this compound can lead to the discovery of new targets for drug development. Additionally, the synthesis of new derivatives of this compound can lead to the discovery of compounds with improved properties and potential applications.
Méthodes De Synthèse
The synthesis of 5-Methylpyrido[2,3-d]pyridazine can be achieved through various methods, including the condensation of pyridazine with a suitable alkylating agent or the reaction of pyridazine with a substituted acetylene. One of the most common methods for the synthesis of this compound is the reaction of 2,3-dichloropyridazine with acetylene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
5-Methylpyrido[2,3-d]pyridazine has been extensively studied in various scientific research fields due to its unique properties. In medicinal chemistry, this compound has shown potential as a promising drug candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has also been studied for its antibacterial and antifungal properties.
Propriétés
Numéro CAS |
19818-96-3 |
|---|---|
Nom du produit |
5-Methylpyrido[2,3-d]pyridazine |
Formule moléculaire |
C8H7N3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
5-methylpyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C8H7N3/c1-6-7-3-2-4-9-8(7)5-10-11-6/h2-5H,1H3 |
Clé InChI |
JXHZYWPDWNINFN-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=NC2=CN=N1 |
SMILES canonique |
CC1=C2C=CC=NC2=CN=N1 |
Synonymes |
5-Methylpyrido[2,3-d]pyridazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



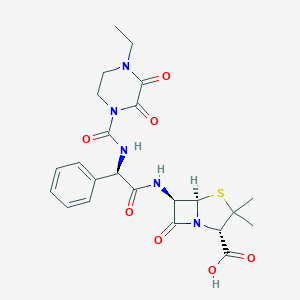
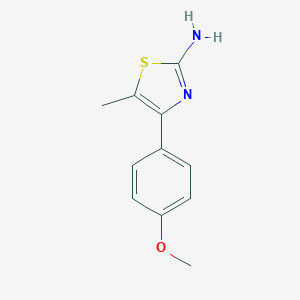
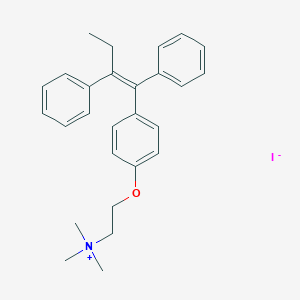
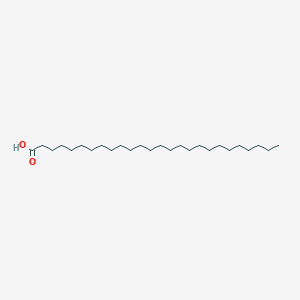

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
